
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid is a complex organic compound characterized by its unique structure, which includes an amino group, two hydroxyl groups, and a cyclohexyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is formed through a series of cyclization reactions.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced via hydroxylation reactions using reagents such as hydrogen peroxide or osmium tetroxide.
Amination: The amino group is introduced through amination reactions, often using ammonia or amines under controlled conditions.
Butanoic Acid Formation: The final step involves the formation of the butanoic acid moiety through carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学的研究の応用
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders and metabolic diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Aminobutanoic acid: A simpler analog with a similar amino and butanoic acid structure but lacking the cyclohexyl ring and hydroxyl groups.
2-(1-Cyclohexen-1-yl)ethylamino-4-oxo-4-(4-phenoxyanilino)butanoic acid:
Uniqueness
4-(1-Amino-2,6-dihydroxycyclohexyl)butanoic acid is unique due to its combination of functional groups and the presence of a cyclohexyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
244154-24-3 |
|---|---|
分子式 |
C10H19NO4 |
分子量 |
217.26 g/mol |
IUPAC名 |
4-(1-amino-2,6-dihydroxycyclohexyl)butanoic acid |
InChI |
InChI=1S/C10H19NO4/c11-10(6-2-5-9(14)15)7(12)3-1-4-8(10)13/h7-8,12-13H,1-6,11H2,(H,14,15) |
InChIキー |
JULPOYUVLAPGKI-UHFFFAOYSA-N |
正規SMILES |
C1CC(C(C(C1)O)(CCCC(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


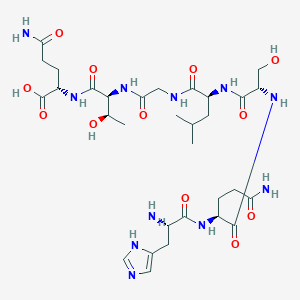
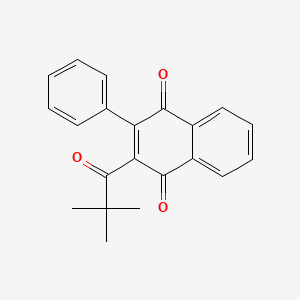
![Pyridine, 2-[4-(1,1-dimethylethyl)phenyl]-6-methyl-3,4-dipropyl-](/img/structure/B14253478.png)
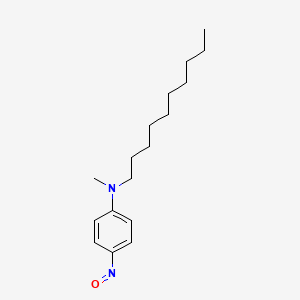

![N-(2-Chloroethyl)-N'-[4-(3-methylphenyl)-5-(2-methylpyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14253512.png)

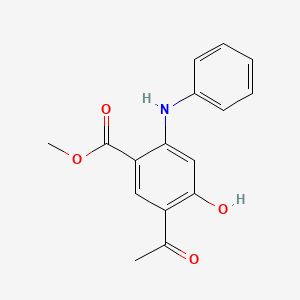
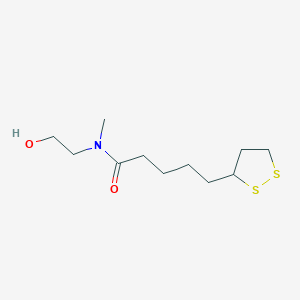


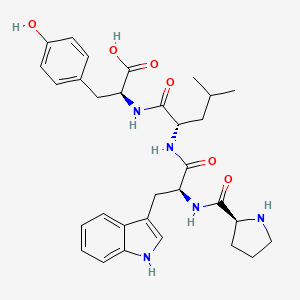

![2-[Phenyl(2H-pyrrol-2-ylidene)methyl]-1H-pyrrole](/img/structure/B14253572.png)
